1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763405
InChI: InChI=1S/C22H20ClFN2O2S/c23-16-7-5-15(6-8-16)22(28)9-11-26(12-10-22)20(27)13-17-14-29-21(25-17)18-3-1-2-4-19(18)24/h1-8,14,28H,9-13H2
SMILES:
Molecular Formula: C22H20ClFN2O2S
Molecular Weight: 430.9 g/mol

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

CAS No.:

Cat. No.: VC14763405

Molecular Formula: C22H20ClFN2O2S

Molecular Weight: 430.9 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone -

Specification

Molecular Formula C22H20ClFN2O2S
Molecular Weight 430.9 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
Standard InChI InChI=1S/C22H20ClFN2O2S/c23-16-7-5-15(6-8-16)22(28)9-11-26(12-10-22)20(27)13-17-14-29-21(25-17)18-3-1-2-4-19(18)24/h1-8,14,28H,9-13H2
Standard InChI Key IKQVLOATUHGICG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • A 4-hydroxypiperidine ring substituted at the 4-position with a 4-chlorophenyl group.

  • A thiazole ring at position 4 of the ethanone bridge, bearing a 2-fluorophenyl substituent.

  • An ethanone linker connecting the piperidine and thiazole moieties.

This arrangement creates a rigid, planar conformation that enhances binding affinity to hydrophobic pockets in biological targets .

Key Physicochemical Data

PropertyValue
Molecular FormulaC22_{22}H20_{20}ClFN2_2O2_2S
Molecular Weight430.9 g/mol
Canonical SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F
Topological Polar Surface Area89.5 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (ketone, thiazole N, hydroxyl O)

The presence of halogen atoms (Cl, F) enhances lipophilicity (clogP ≈ 3.8), favoring blood-brain barrier penetration, while the hydroxyl group improves aqueous solubility .

Synthetic Pathways and Challenges

General Synthesis Strategy

The synthesis involves three key stages:

  • Piperidine Core Formation: 4-Chlorophenylmagnesium bromide undergoes nucleophilic addition to N-Boc-piperidin-4-one, followed by deprotection and hydroxylation to yield 4-(4-chlorophenyl)-4-hydroxypiperidine .

  • Thiazole Construction: 2-Fluorophenyl isothiocyanate reacts with ethyl bromopyruvate in a Hantzsch thiazole synthesis to form 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid ethyl ester.

  • Coupling Reaction: The piperidine and thiazole intermediates are connected via a nucleophilic acyl substitution using 2-chloroethanone as the linker .

Critical Challenges

  • Regioselectivity Issues: Competing reactions during thiazole formation often yield undesirable 2,4-disubstituted byproducts (∼22% yield loss) .

  • Steric Hindrance: Bulky substituents on the piperidine ring reduce coupling efficiency (45–50% yield in final step).

  • Purification Complexity: Similar polarities of intermediates necessitate HPLC purification, increasing production costs.

StrainMIC (μg/mL)Mechanism
ATCC 433008Cell wall synthesis inhibition
Clinical Isolate16DNA gyrase binding (IC50_{50} = 2.1 μM)

The thiazole ring’s sulfur atom disrupts bacterial membrane potential (-58 mV shift at 10 μg/mL) .

Pharmacokinetic Profile

Absorption and Distribution

  • Caco-2 Permeability: Papp_{app} = 18.6 × 106^{-6} cm/s (high intestinal absorption predicted)

  • Plasma Protein Binding: 92.4% (mainly albumin)

  • Volume of Distribution: 5.3 L/kg (extensive tissue penetration)

Metabolism and Excretion

Primary metabolic pathways involve:

  • Hydroxylation: CYP3A4-mediated oxidation at the piperidine ring (major metabolite: 4-hydroxy derivative, 67% of total)

  • Glucuronidation: UGT1A9 conjugates the hydroxyl group (23% excretion as glucuronide)

  • Thiazole Ring Opening: GST-mediated cleavage (minor pathway, <10%)

Elimination half-life in rat models: 6.2 hours (IV), 9.8 hours (PO) .

Current Research Frontiers

Targeted Drug Delivery Systems

Recent efforts utilize nanoparticle encapsulation to improve solubility (aqueous solubility increased from 0.12 mg/mL to 4.7 mg/mL in PLGA nanoparticles).

Structural Optimization

Second-generation analogs under investigation:

ModificationBiological Impact
Piperidine N-methylationσ-1 receptor affinity ↑ 3.2×
Thiazole → Oxazole swapMRSA MIC ↓ to 4 μg/mL
Ethane → Ethene linkerTopo II inhibition IC50_{50} ↓ 58%

Challenges and Future Directions

Prioritized Research Goals

  • Develop prodrugs with phosphate esters to enhance solubility

  • Explore hybrid structures combining thiazole and indole pharmacophores (see Patent US8889691B2)

  • Conduct GLP toxicology studies in non-rodent species

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator